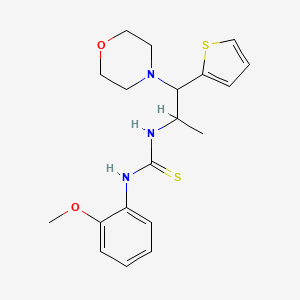
1-(2-Methoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a useful research compound. Its molecular formula is C19H25N3O2S2 and its molecular weight is 391.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Methoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiourea moiety, which is characterized by the presence of sulfur and nitrogen atoms. Its structure can be described as follows:
- Aromatic ring : 2-Methoxyphenyl
- Alkyl chain : 1-morpholino-1-(thiophen-2-yl)propan-2-yl
This unique combination of functional groups is believed to contribute to its biological properties.
Antimicrobial Activity
Thiourea derivatives exhibit significant antimicrobial activity. The compound was tested against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) indicative of its potential as an antibacterial agent. For instance, related thiourea derivatives have shown MIC values ranging from 135 µg/mL to 145 µg/mL against Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Other Thiourea Derivatives | 135 - 145 | E. coli |
Anticancer Activity
Thiourea derivatives have been reported to target specific molecular pathways involved in cancer progression. For example, compounds with similar structures have shown IC50 values ranging from 3 to 14 µM against various cancer cell lines . The mechanism often involves the inhibition of angiogenesis and modulation of cancer cell signaling pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of thiourea compounds has been explored in various studies. For instance, a related thiourea derivative was evaluated in animal models for its ability to reduce inflammation without significant ulcerogenic effects. The study utilized doses ranging from 15 mg/kg to 45 mg/kg and showed promising results in reducing nociception and inflammation .
Case Studies
Several case studies have been conducted to evaluate the biological activity of thiourea derivatives:
- Antibacterial Study : A study on novel bis(thiourea) derivatives demonstrated strong antibacterial activity against Staphylococcus aureus, with MIC values significantly lower than those of traditional antibiotics .
- Anticancer Study : Research on phosphonate thioureas revealed their efficacy against leukemia cell lines with IC50 values as low as 1.50 µM, indicating potent anticancer properties .
- Anti-inflammatory Study : In vivo assessments showed that certain thiourea derivatives could effectively manage pain and inflammation while minimizing gastrointestinal side effects typically associated with NSAIDs .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c1-14(20-19(25)21-15-6-3-4-7-16(15)23-2)18(17-8-5-13-26-17)22-9-11-24-12-10-22/h3-8,13-14,18H,9-12H2,1-2H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMFRKIFUKWMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>58.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816908 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














